molecular formula C14H11N5O B6084771 N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide

Cat. No.: B6084771
M. Wt: 265.27 g/mol
InChI Key: MPNBIVZGDOFBBW-CXUHLZMHSA-N
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Description

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide typically involves the condensation of benzimidazole derivatives with pyridine carboxylic acids or their derivatives. One common method is the reaction of 2-aminobenzimidazole with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with key signaling pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-2-carboxamide
  • N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-4-carboxamide
  • N-[(E)-1H-benzimidazol-2-ylmethylideneamino]quinoline-3-carboxamide

Uniqueness

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide is unique due to its specific structural configuration, which allows for versatile interactions with biological targets. This uniqueness makes it a promising candidate for drug development, particularly in areas where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(10-4-3-7-15-8-10)19-16-9-13-17-11-5-1-2-6-12(11)18-13/h1-9H,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNBIVZGDOFBBW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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